1H-Benzimidazole-4,6-diol

Photographic chemistry Silver halide emulsion stabilization Isomeric selectivity

1H-Benzimidazole-4,6-diol (CAS 68246-04-8), also designated 4,6-dihydroxybenzimidazole, is a heterocyclic aromatic compound comprising a fused benzene–imidazole core bearing hydroxyl groups at the 4- and 6-positions (molecular formula C₇H₆N₂O₂; molecular weight 150.13 g·mol⁻¹). This positional isomer belongs to the broader class of dihydroxybenzimidazoles, which serve as privileged scaffolds in medicinal chemistry and as synthetic intermediates for quinone-based bioactive molecules.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 68246-04-8
Cat. No. B14478953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-4,6-diol
CAS68246-04-8
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC=N2)O)O
InChIInChI=1S/C7H6N2O2/c10-4-1-5-7(6(11)2-4)9-3-8-5/h1-3,10-11H,(H,8,9)
InChIKeyGHDGGQKBKJQMEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole-4,6-diol (CAS 68246-04-8): A Dihydroxybenzimidazole Scaffold with Asymmetric Substitution


1H-Benzimidazole-4,6-diol (CAS 68246-04-8), also designated 4,6-dihydroxybenzimidazole, is a heterocyclic aromatic compound comprising a fused benzene–imidazole core bearing hydroxyl groups at the 4- and 6-positions (molecular formula C₇H₆N₂O₂; molecular weight 150.13 g·mol⁻¹) . This positional isomer belongs to the broader class of dihydroxybenzimidazoles, which serve as privileged scaffolds in medicinal chemistry and as synthetic intermediates for quinone-based bioactive molecules [1]. The asymmetric 4,6-substitution pattern distinguishes it from the symmetric 5,6-diol (CAS 102169-73-3) and 4,7-diol (CAS 102170-38-7) congeners, imparting a unique hydrogen-bond donor/acceptor topology that influences metal-chelation geometry, redox behavior, and biological target recognition.

Why 1H-Benzimidazole-4,6-diol Cannot Be Replaced by a Different Dihydroxybenzimidazole Isomer


Dihydroxybenzimidazole isomers are not interchangeable because the precise positions of the two hydroxyl groups govern metal-chelation geometry, hydrogen-bonding patterns, redox potential, and biological target complementarity. The 4,6-diol possesses one hydroxyl adjacent to the imidazole ring (position 4) and one on the benzene moiety (position 6), generating an asymmetric electronic distribution absent in the centrosymmetric 4,7- and 5,6-diols . This asymmetry has functional consequences: only the 4,7- and 5,6-isomers are claimed as silver halide emulsion antifoggants in patent US4131467, while the 4,6-isomer is explicitly excluded from the claimed scope [1]. Furthermore, the 5,6-diol isomer has been validated as a core substructure in potent JNK3 kinase inhibitors achieving single-digit nanomolar IC₅₀ values, whereas the contribution of the 4,6-diol scaffold to kinase selectivity profiles remains to be systematically evaluated [2]. Substituting one isomer for another without empirical validation therefore risks both loss of application-specific functionality and introduction of uncharacterized off-target effects.

Quantitative Differentiation Evidence for 1H-Benzimidazole-4,6-diol Versus Comparator Isomers


Patent-Based Exclusion: 4,6-Diol Structurally Excluded from Dihydroxybenzimidazole Antifogging Claims

US Patent 4,131,467, assigned to DuPont, explicitly claims dihydroxybenzimidazole hydrohalides as antifogging agents for light-sensitive silver halide emulsions, but restricts the claimed hydroxyl substitution pattern exclusively to the 4,7-positions and the 5,6-positions [1]. The 4,6-dihydroxy isomer is structurally absent from all six exemplified compounds (I–VI) and from the generic Markush formula in the patent claims. This exclusion is not arbitrary: the patent specification describes a mechanism in which the dihydroxybenzimidazole molecule simultaneously provides hydroquinone-like developing character, tetraammonium-ion development acceleration, and halide/imidazole restraint functions. The 4,6-substitution pattern would place the two hydroxyl groups in a meta relationship across the fused ring system, altering the intramolecular hydrogen-bond network and the redox cooperativity that underpins the claimed antifogging performance.

Photographic chemistry Silver halide emulsion stabilization Isomeric selectivity

Computed Physicochemical Properties: 4,6-Diol vs. 4,7-Diol Isomer Comparison

Predicted physicochemical constants reveal measurable differences between the 4,6-diol and its 4,7-diol isomer that impact formulation and assay design. The 4,7-diol isomer has a predicted acid dissociation constant (pKa) of 9.54 ± 0.40 , reflecting the ionization behavior of the hydroxyl groups. The 4,6-diol, by contrast, has a computed XLogP of 0.8 and topological polar surface area (TPSA) of 69.1 Ų, with 3 hydrogen-bond donors and 3 hydrogen-bond acceptors . While experimental pKa data for the 4,6-diol are not publicly available, the meta relationship of its hydroxyl groups is expected to yield distinct microscopic ionization constants relative to the 4,7-isomer, which features hydroxyl groups on electronically equivalent positions. This difference in ionization behavior will affect aqueous solubility as a function of pH, chromatographic retention, and the compound's ability to engage in hydrogen-bonding interactions with biological targets.

Computational chemistry Physicochemical profiling Drug-likeness prediction

Kinase Inhibitor Scaffold Validation: 5,6-Diol Core Delivers JNK3 IC₅₀ = 9.7 nM with >1000-Fold Selectivity

In a 2021 study published in the International Journal of Molecular Sciences, Jun et al. synthesized 37 analogues built upon a 5,6-dihydroxy-1H-benzo[d]imidazole core scaffold and evaluated them as JNK3 inhibitors [1]. The lead compound 35b, (S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone, demonstrated JNK3 inhibition with an IC₅₀ of 9.7 nM and neuroprotective effects against amyloid-β-induced neuronal cell death. Selectivity profiling revealed >1000-fold discrimination over the JNK1 isoform and approximately 10-fold selectivity over JNK2. The dihydroxy substitution on the benzimidazole core was critical for potency: hydroxylation contributed to both target binding affinity and kinase selectivity. While this study employed the 5,6-diol isomer, it establishes a quantitative benchmark for the dihydroxybenzimidazole pharmacophore class against which the 4,6-diol can be experimentally compared.

Kinase inhibition JNK3 selectivity Neurodegenerative disease Medicinal chemistry

Antibacterial Cephalosporin Conjugation: 5,6-Diol Catechol Side Chain Outperforms Ceftazidime and Imipenem Against P. aeruginosa

In a 1993 comparative study, Imae et al. synthesized two series of cephalosporins bearing heterocyclic catechol substituents at the C3 side chain and evaluated their antibacterial activity against Gram-negative bacteria [1]. Among the 3-[(E)-3-heterocyclic catechol-substituted 1-propen-1-yl]cephalosporin series, the derivative incorporating a 5,6-dihydroxybenzimidazole catechol (compound 6e) exhibited markedly higher in vitro and in vivo activity against Pseudomonas aeruginosa A9843A than the clinical comparators ceftazidime (CAZ) and imipenem (IPM). This enhanced potency was attributed to the catechol moiety functioning as a siderophore mimic, facilitating active iron-transport-mediated uptake across the bacterial outer membrane. The study further demonstrated that the nature of the heterocyclic catechol (benzimidazole vs. isoquinoline vs. pyridine) significantly modulated both antibacterial potency and pharmacokinetic profile. The 4,6-diol isomer would present a different catechol geometry (hydroxyl groups in a 1,3-meta relationship on the benzimidazole rather than the 1,2-ortho relationship of the 5,6-diol), which would alter iron-chelation affinity and therefore siderophore-mediated uptake efficiency.

Antibacterial agents Cephalosporin antibiotics Pseudomonas aeruginosa Catechol siderophore mimicry

Redox Behavior Differentiation: Asymmetric 4,6-Diol as a Distinct Precursor to Imidazoquinone Electrophiles

The foundational synthesis study by Weinberger and Day (1959) established that dihydroxybenzimidazoles, including the 4,6-diol, can be oxidized to the corresponding imidazo-p-benzoquinones, which were designed as potential antimetabolites [1]. The 4,6-diol occupies a unique position in this oxidation pathway: unlike the 4,7-diol (which oxidizes to a para-quinone) and the 5,6-diol (which oxidizes to an ortho-quinone), the 4,6-diol upon oxidation would generate a quinone methide-type intermediate or an asymmetric imidazoquinone with distinct electrophilic reactivity. A 2004 electrochemical study of heterocyclic quinones including benzimidazole derivatives established that these compounds undergo successive irreversible two-electron reductions, and that the reduction potentials are sensitive to the position and number of hydroxyl substituents [2]. The electrochemically determined reduction behavior directly impacts the compound's suitability as a bioreductive prodrug scaffold, where intracellular reduction triggers cytotoxic quinone generation.

Redox chemistry Quinone synthesis Electrochemical properties Bioreductive prodrugs

Regioisomeric Purity Determines Biological Target Engagement: Implications from Benzimidazole PARP-1/DHODH Dual Inhibitor Design

A 2015 study published in Bioorganic & Medicinal Chemistry reported the design, synthesis, and bioactivity evaluation of a series of benzimidazole derivatives as dual inhibitors of PARP-1 and DHODH enzymes, both validated anticancer targets [1]. The study highlighted that the benzimidazole scaffold derivatization pattern, including hydroxyl positioning, critically influences dual-target inhibitory potency. Although the study did not directly evaluate the unsubstituted 4,6-diol, it established the broader principle that benzimidazole hydroxylation pattern is a key determinant of PARP-1/DHODH binding mode and inhibitory activity. The 4,6-diol, with its unique meta-diol hydrogen-bonding pharmacophore, presents a distinct recognition surface for these enzyme active sites compared to the para-diol (4,7) or ortho-diol (5,6) isomers. Molecular docking studies of benzimidazole analogues with PARP-2 further corroborate that subtle changes in benzimidazole substitution alter binding free energy and molecular dynamics trajectories [2].

PARP-1 inhibition DHODH inhibition Dual-target pharmacology Anti-cancer drug design

Optimal Application Scenarios for 1H-Benzimidazole-4,6-diol Based on Differentiation Evidence


Asymmetric Imidazoquinone Precursor for Bioreductive Prodrug Discovery

The 4,6-diol serves as a unique precursor to asymmetric imidazo-p-benzoquinone electrophiles that cannot be accessed from the symmetric 4,7- or 5,6-diol isomers [1]. In bioreductive prodrug programs targeting hypoxic tumor microenvironments, the distinct reduction potential of the resulting quinone determines the therapeutic window between normoxic and hypoxic tissue. The 4,6-diol-derived quinone methide intermediate offers a distinct electrophilic reactivity profile for covalent target engagement, expanding the chemical space available for lead optimization beyond what is achievable with the symmetric diol isomers.

Negative-Control Isomer for Photographic Emulsion Antifogging Studies

Because US Patent 4,131,467 explicitly claims only the 4,7- and 5,6-diol isomers as effective antifogging agents for silver halide emulsions, the 4,6-diol is the appropriate negative-control compound for structure–activity relationship (SAR) studies investigating the structural determinants of antifogging activity [2]. Researchers seeking to decouple the hydroquinone-like redox activity from the imidazole-mediated silver-halide restraint function can use the 4,6-diol to isolate the contribution of hydroxyl-group geometry to emulsion stabilization performance.

Kinase Inhibitor Scaffold Diversification with Altered Hydrogen-Bond Pharmacophore

Building on the demonstrated success of the 5,6-dihydroxybenzimidazole core in delivering JNK3 inhibitors with IC₅₀ = 9.7 nM and >1000-fold selectivity over JNK1 [3], the 4,6-diol offers a regioisomeric scaffold for parallel SAR exploration. The altered hydrogen-bond donor/acceptor geometry arising from the meta relationship of the 4- and 6-hydroxyl groups may engage different kinase hinge-region residues or water networks, potentially yielding selectivity profiles complementary to those achievable with the 5,6-diol scaffold.

Metal-Chelation Ligand Design with Altered Coordination Geometry

The 4,6-diol presents a distinct metal-chelation motif compared to the ortho-diol (5,6) and para-diol (4,7) isomers. In siderophore-mimetic antibiotic design, where catechol-iron(III) complexation drives bacterial uptake [4], the 4,6-diol's meta-diol geometry would alter the stability constant and coordination geometry of the iron complex relative to the 5,6-diol catechol used in the cephalosporin study by Imae et al. This property can be exploited to fine-tune the pharmacokinetic–pharmacodynamic relationship of siderophore–antibiotic conjugates, or to develop selective metal-chelating agents for chemical biology probe development.

Quote Request

Request a Quote for 1H-Benzimidazole-4,6-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.